molecular formula C8H14O4 B3377731 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid CAS No. 1344156-26-8

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid

Cat. No.: B3377731
CAS No.: 1344156-26-8
M. Wt: 174.19
InChI Key: KDQJAWXJAFQDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of nucleoside analogs. It is a derivative of ribose and has been found to exhibit potent biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid typically involves the use of ribose as a starting material. The synthetic route includes several steps such as protection of hydroxyl groups, formation of the oxolan ring, and subsequent functional group modifications to introduce the methylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides for ether formation). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters. These products can be further utilized in various applications depending on their functional properties .

Scientific Research Applications

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

  • 2-(3-Hydroxyoxolan-3-yl)acetic acid
  • 2-(3-Hydroxyoxolan-3-yl)butanoic acid
  • 2-(3-Hydroxyoxolan-3-yl)pentanoic acid

Uniqueness

What sets 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid apart is its specific structural features, such as the presence of the methyl group on the propanoic acid moiety, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(3-hydroxyoxolan-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2,6(9)10)8(11)3-4-12-5-8/h11H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQJAWXJAFQDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid
Reactant of Route 2
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid
Reactant of Route 3
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid
Reactant of Route 4
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid
Reactant of Route 5
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid
Reactant of Route 6
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.